molecular formula C20H14Cl2O6 B10960108 3,4-Dichlorobenzyl 5-[(1,3-benzodioxol-5-yloxy)methyl]furan-2-carboxylate

3,4-Dichlorobenzyl 5-[(1,3-benzodioxol-5-yloxy)methyl]furan-2-carboxylate

Cat. No.: B10960108
M. Wt: 421.2 g/mol
InChI Key: SZDHXJBHHGVKNR-UHFFFAOYSA-N
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Description

3,4-DICHLOROBENZYL 5-[(1,3-BENZODIOXOL-5-YLOXY)METHYL]-2-FUROATE is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzodioxole moiety linked to a furoate ester, which contributes to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DICHLOROBENZYL 5-[(1,3-BENZODIOXOL-5-YLOXY)METHYL]-2-FUROATE typically involves multiple steps, starting with the preparation of the benzodioxole intermediate. This intermediate is then reacted with 3,4-dichlorobenzyl chloride under basic conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3,4-DICHLOROBENZYL 5-[(1,3-BENZODIOXOL-5-YLOXY)METHYL]-2-FUROATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl chloride moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-DICHLOROBENZYL 5-[(1,3-BENZODIOXOL-5-YLOXY)METHYL]-2-FUROATE involves its interaction with specific molecular targets and pathways. The benzodioxole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichlorobenzyl Alcohol: Shares the 3,4-dichlorobenzyl moiety but lacks the benzodioxole and furoate groups.

    Benzodioxole-5-carboxylic Acid: Contains the benzodioxole moiety but differs in the functional groups attached.

    Furoic Acid Derivatives: Compounds with the furoate ester group but different substituents.

Uniqueness

3,4-DICHLOROBENZYL 5-[(1,3-BENZODIOXOL-5-YLOXY)METHYL]-2-FUROATE is unique due to its combination of the benzodioxole and furoate ester moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H14Cl2O6

Molecular Weight

421.2 g/mol

IUPAC Name

(3,4-dichlorophenyl)methyl 5-(1,3-benzodioxol-5-yloxymethyl)furan-2-carboxylate

InChI

InChI=1S/C20H14Cl2O6/c21-15-4-1-12(7-16(15)22)9-25-20(23)18-6-3-14(28-18)10-24-13-2-5-17-19(8-13)27-11-26-17/h1-8H,9-11H2

InChI Key

SZDHXJBHHGVKNR-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCC3=CC=C(O3)C(=O)OCC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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